molecular formula C16H12F2N2O5 B11079605 3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

Cat. No.: B11079605
M. Wt: 350.27 g/mol
InChI Key: OYTFGGYGHNOYIO-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C₁₆H₁₂F₂N₂O₅

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common route includes:

    Fluorination: The selective introduction of fluorine atoms, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST).

    Amidation: The formation of an amide bond between a carboxylic acid and an amine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Conversion of the nitro group to a carboxylic acid.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of fluorine atoms with other functional groups, depending on the nucleophile used.

Scientific Research Applications

3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-nitrophenyl)propanoic acid: Similar structure but lacks the fluorinated benzoyl group.

    3-(2,6-Difluorobenzoyl)amino-3-phenylpropanoic acid: Similar but without the nitro group on the phenyl ring.

    3-(3-Nitrophenyl)propanoic acid: Lacks both the fluorinated benzoyl group and the amide linkage.

Uniqueness

3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the combination of fluorinated and nitroaromatic groups, which confer distinct chemical properties such as increased lipophilicity, enhanced metabolic stability, and potential for specific biological interactions.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for novel applications and insights.

Properties

Molecular Formula

C16H12F2N2O5

Molecular Weight

350.27 g/mol

IUPAC Name

3-[(2,6-difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H12F2N2O5/c17-11-5-2-6-12(18)15(11)16(23)19-13(8-14(21)22)9-3-1-4-10(7-9)20(24)25/h1-7,13H,8H2,(H,19,23)(H,21,22)

InChI Key

OYTFGGYGHNOYIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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